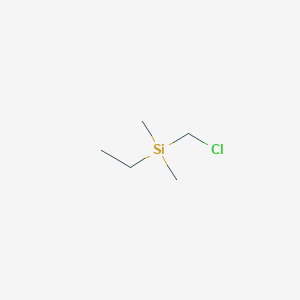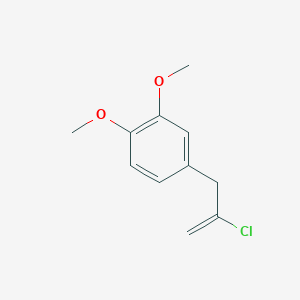
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-bromo-3,5-bis(trifluoromethyl)benzene, involves the treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, leading to a variety of synthetically useful reactions through organometallic intermediates (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
Studies on bromo- and bromomethylsubstituted benzenes provide insights into the molecular structure, showcasing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which play a crucial role in the packing motifs of these compounds. These studies highlight the variability in packing motifs despite chemical similarity, influenced by the positioning of substituents (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
The chemical reactivity of similar bromo- and trifluoromethoxy-substituted benzenes involves the formation of phenyllithium intermediates upon treatment with lithium diisopropylamide (LDA), demonstrating the potential for diverse synthetic pathways. Such reactivity enables the generation of various arynes and their subsequent capture in situ, illustrating the compound's versatility in organic synthesis (Schlosser & Castagnetti, 2001).
Physical Properties Analysis
The analysis of derivatives with similar substitutions on the benzene ring reveals significant insights into the physical properties, such as crystal packing and intermolecular interactions. For instance, the study of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene showcases the impact of substituent arrangement on the physical characteristics and stability of these compounds (Arockia Samy & Alexander, 2012).
Chemical Properties Analysis
The chemical properties, particularly the reactivity and stability of such fluorinated compounds, can be elucidated through studies on related materials, demonstrating the influence of fluorine and bromine substituents on the electronic properties and reactivity patterns. For example, the synthesis and characterization of perfluoro-1,3,5-tris(p-oligophenyl)benzenes highlight the role of fluorine in affecting the electronic properties and thermal stability of the compound (Komatsu et al., 2002).
Applications De Recherche Scientifique
Synthesis of Naphthalenes and Phenyllithiums
- 5-Bromo-2-(trifluoromethoxy)phenyllithium, a derivative of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, is used in the synthesis of naphthalenes through a process involving lithium diisopropylamide (LDA) treatment and subsequent reactions. This synthesis pathway demonstrates the compound's role in creating structurally complex organic compounds (Schlosser & Castagnetti, 2001).
Development of Organofluorine Compounds
- The compound serves as a precursor in the development of various organofluorine compounds. Its transformations and interactions with different electrophiles open pathways to a wide range of ortho-substituted derivatives, expanding the scope of chemical synthesis in this domain (Castagnetti & Schlosser, 2001).
Study of Vibrational and Electronic Absorption Spectra
- Investigations into the vibrational and electronic absorption spectra of trisubstituted benzenes, including derivatives of this compound, provide valuable insights into the interactions between heavy and light substituents in such compounds. This research is crucial for understanding the photophysical properties of these materials (Aralakkanavar et al., 1991).
Crystal Structure Analysis
- The crystal structures of various bromo- and bromomethyl-substituted benzenes, including those related to this compound, have been determined, revealing significant insights into intermolecular interactions such as hydrogen bonding and pi-pi stacking. This research aids in the understanding of molecular packing and properties in solid states (Jones et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHCJZZKAUAZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570203 | |
| Record name | 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115467-07-7 | |
| Record name | 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115467-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Brom-1,3-difluor-2-trifluormethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)






![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)